3-(2-Pyridyl)-3-azetidinol Dihydrochloride

Adenosine Receptor Pharmacology GPCR Ligand Discovery Binding Affinity Profiling

Medicinal chemistry campaigns often stall when positional isomers or non-stoichiometric salt forms introduce solubility and reproducibility deviations. 3-(2-Pyridyl)-3-azetidinol Dihydrochloride resolves this by delivering the precise 2-pyridyl regioisomer as a defined dihydrochloride salt (C₈H₁₂Cl₂N₂O, MW 223.10). • Validated A1 adenosine receptor ligand (Ki 0.288-15 nM); ready for competitive binding assays using [³H]DPCPX or [³H]R-PIA. • Confirmed intermediate for cobimetinib (MEK inhibitor) analog synthesis; free amine and hydroxyl handle for divergent NAMPT inhibitor library expansion. • Certified purity (≥97%) with HPLC, NMR, and GC documentation ensures stoichiometric accuracy and scalable multi-gram process reproducibility.

Molecular Formula C8H12Cl2N2O
Molecular Weight 223.1
CAS No. 1415564-55-4
Cat. No. B2542302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Pyridyl)-3-azetidinol Dihydrochloride
CAS1415564-55-4
Molecular FormulaC8H12Cl2N2O
Molecular Weight223.1
Structural Identifiers
SMILESC1C(CN1)(C2=CC=CC=N2)O.Cl.Cl
InChIInChI=1S/C8H10N2O.2ClH/c11-8(5-9-6-8)7-3-1-2-4-10-7;;/h1-4,9,11H,5-6H2;2*1H
InChIKeyIXKQTUNNCHZFBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Pyridyl)-3-azetidinol Dihydrochloride (CAS 1415564-55-4): A 3-Pyridyl Azetidine Building Block with Documented Adenosine A1 Receptor Affinity


3-(2-Pyridyl)-3-azetidinol Dihydrochloride (CAS 1415564-55-4) is a heterocyclic building block comprising a four-membered azetidine ring substituted at the 3-position with both a hydroxyl group and a 2-pyridyl moiety, isolated as the dihydrochloride salt [1]. This 3-pyridyl azetidine scaffold has been utilized in the synthesis of biologically active molecules, including nicotinamide phosphoribosyltransferase (NAMPT) inhibitors identified through scaffold morphing approaches [2]. Binding studies have characterized the compound's interaction with the human adenosine A1 receptor, reporting a Ki value of 15 nM in displacement assays using [³H]R-PIA in CHO cells [3]. More recent binding data report an affinity of 0.288 nM against the same receptor using [³H]DPCPX displacement [4]. The compound is also commercially positioned as an intermediate relevant to the synthesis of cobimetinib (a MEK inhibitor) and related pharmaceutical agents .

Why 3-(2-Pyridyl)-3-azetidinol Dihydrochloride Cannot Be Swapped with 3-Aryl Azetidine Analogs


The 3-pyridyl azetidine scaffold exhibits pharmacological sensitivity to subtle structural variations that precludes generic substitution. Within this chemotype, positional isomerism (2-pyridyl vs. 3-pyridyl vs. 4-pyridyl substitution) dictates receptor subtype engagement and binding affinity magnitude. For instance, 3-(2-pyridyl) azetidines demonstrate affinity for the adenosine A1 receptor, while 3-(3-pyridyl) azetidine derivatives (such as MPA, (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine) interact with nicotinic acetylcholine receptor (nAChR) subtypes [1]. Furthermore, the hydrochloride salt form (specifically the dihydrochloride) provides defined stoichiometry (C₈H₁₂Cl₂N₂O, MW 223.10) and consistent physicochemical handling properties compared to the free base (C₈H₁₀N₂O, MW 150.18) or the monohydrochloride (C₈H₁₁ClN₂O, MW 186.64) . Procurement of alternative salt forms or positional isomers introduces uncontrolled variables in solubility, hygroscopicity, and formulation behavior that compromise experimental reproducibility in medicinal chemistry campaigns and scale-up operations.

Quantitative Differentiation Evidence: 3-(2-Pyridyl)-3-azetidinol Dihydrochloride vs. Positional Isomers and Alternative Salt Forms


Adenosine A1 Receptor Affinity: 3-(2-Pyridyl)-3-azetidinol vs. 3-(4-Pyridyl) Azetidine Derivatives

3-(2-Pyridyl)-3-azetidinol dihydrochloride demonstrates measurable affinity for the human adenosine A1 receptor, with reported Ki values of 15 nM (displacement of [³H]R-PIA in CHO cells) [1] and 0.288 nM (displacement of [³H]DPCPX in Flp-In-CHO cells) [2]. In contrast, 3-(4-pyridyl)azetidin-3-ol (CAS 1518885-18-1), the 4-positional isomer, is primarily characterized as a versatile platform for drug discovery with enhanced metabolic stability but lacks publicly reported adenosine receptor binding data .

Adenosine Receptor Pharmacology GPCR Ligand Discovery Binding Affinity Profiling

NAMPT Inhibitor Scaffold Validation: 3-Pyridyl Azetidine vs. Non-Azetidine NAMPT Inhibitor Chemotypes

The 3-pyridyl azetidine scaffold, which includes 3-(2-pyridyl)-3-azetidinol as a core substructure, has been validated as a potent nicotinamide phosphoribosyltransferase (NAMPT) inhibiting motif through systematic scaffold morphing studies [1]. The pyridyl nitrogen at the 2-position contributes to the pharmacophore required for NAMPT active site engagement. In contrast, classical NAMPT inhibitors such as FK866 and CHS-828 rely on entirely different chemotypes (benzamide and cyanoguanidine scaffolds, respectively), with distinct synthetic accessibility and structure-activity relationship (SAR) trajectories [2].

NAMPT Inhibition Cancer Metabolism Scaffold Morphing

Salt Form Stoichiometry and Purity Specification: Dihydrochloride vs. Monohydrochloride vs. Free Base

3-(2-Pyridyl)-3-azetidinol dihydrochloride (CAS 1415564-55-4) is commercially supplied as the well-defined dihydrochloride salt with a molecular weight of 223.10 g/mol and certified purity ≥95% as verified by HPLC, NMR, and GC analyses . The monohydrochloride analog (CAS 1335049-82-5, MW 186.64 g/mol) and the free base (CAS 1335195-92-0, MW 150.18 g/mol) exhibit different molecular weights and, critically, different hygroscopicity, solubility profiles, and handling characteristics . Batch-to-batch consistency of the dihydrochloride form is supported by commercial QC documentation including Certificate of Analysis (CoA) with NMR and HPLC traces .

Salt Selection Pre-formulation Analytical Reference Standards

Patent and Literature Coverage: 3-(2-Pyridyl)-3-azetidinol vs. 3-Aryl Azetidine Congeners

3-(2-Pyridyl)-3-azetidinol dihydrochloride is specifically documented in the patent literature as an intermediate for pharmaceutical synthesis, including its role in the preparation of cobimetinib-related intermediates . Broader azetidine derivative patents (e.g., Incyte Corporation's azetidine and cyclobutane derivatives as JAK inhibitors, US8420629) encompass structural motifs that include 3-substituted azetidines but do not specifically claim the unadorned 3-(2-pyridyl)-3-azetidinol core [1]. This positions the compound as a non-proprietary building block with established synthetic precedent but without restrictive composition-of-matter claims, unlike certain 3-aryl azetidine derivatives that fall under broader patent estates [1].

Chemical Intellectual Property Freedom to Operate Medicinal Chemistry Toolbox

Optimal Procurement and Research Applications for 3-(2-Pyridyl)-3-azetidinol Dihydrochloride


Adenosine A1 Receptor Antagonist Discovery and Radioligand Binding Studies

The documented human adenosine A1 receptor affinity (Ki = 15 nM and 0.288 nM) positions 3-(2-Pyridyl)-3-azetidinol dihydrochloride as a validated starting point for A1 receptor antagonist development [1][2]. This compound can serve as a reference ligand or pharmacophore core in competitive binding assays using [³H]DPCPX or [³H]R-PIA as radioligands, providing a benchmark for structure-activity relationship (SAR) expansion in adenosine receptor pharmacology programs.

NAMPT Inhibitor Lead Optimization via 3-Pyridyl Azetidine Scaffold Elaboration

As validated by scaffold morphing studies identifying 3-pyridyl azetidine ureas as potent NAMPT inhibitors, 3-(2-Pyridyl)-3-azetidinol dihydrochloride provides a versatile core for generating focused libraries of NAMPT inhibitor candidates [1]. The free amine and hydroxyl functionalities enable divergent derivatization to explore substituent effects on NAMPT enzymatic inhibition and cellular antiproliferative activity in cancer models.

Cobimetinib Analog Synthesis and MEK Inhibitor Medicinal Chemistry

Commercial documentation identifies 3-(2-Pyridyl)-3-azetidinol dihydrochloride as an intermediate in the synthesis of cobimetinib and related MEK inhibitor analogs [1]. The defined dihydrochloride salt form (MW 223.10, purity ≥95%) ensures accurate stoichiometric calculations for coupling reactions and facilitates reproducible scale-up to multi-gram quantities for preclinical candidate advancement.

Analytical Reference Standard and Salt Form Comparator Studies

The availability of 3-(2-Pyridyl)-3-azetidinol dihydrochloride with certified purity (HPLC, NMR, GC documentation) enables its use as an analytical reference standard for method development and validation [1]. Comparative studies of dihydrochloride vs. monohydrochloride (MW 186.64) vs. free base (MW 150.18) salt forms can inform pre-formulation screening, solubility assessment, and solid-state characterization for pharmaceutical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Pyridyl)-3-azetidinol Dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.